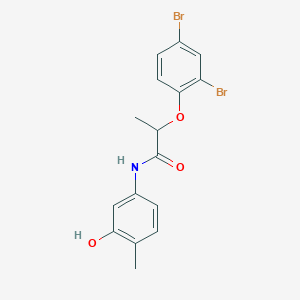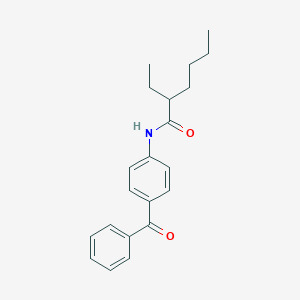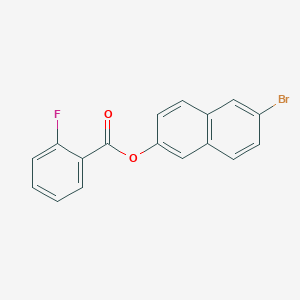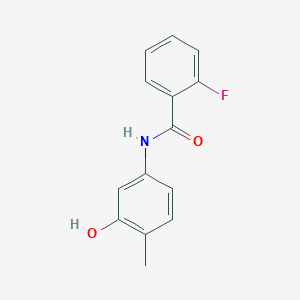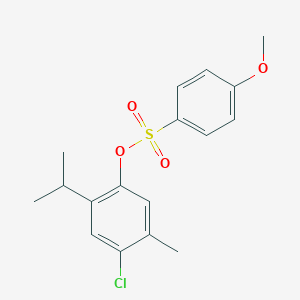
4-Chloro-2-isopropyl-5-methylphenyl4-methoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-isopropyl-5-methylphenyl4-methoxybenzenesulfonate, commonly known as CIIMB, is a chemical compound that has gained significant attention in the scientific community due to its potential uses in various fields. CIIMB is a sulfonate ester that has both aromatic and aliphatic properties, making it a versatile compound for use in chemical reactions and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
CIIMB has found various applications in scientific research, particularly in the fields of chemistry and biochemistry. It has been used as a reagent in organic synthesis reactions, such as the synthesis of sulfonamides and other organic compounds. CIIMB has also been used in the preparation of sulfonate ester derivatives of carbohydrates, which have potential applications in drug design and development.
Wirkmechanismus
The mechanism of action of CIIMB is not well understood, but it is believed to act as a sulfonating agent, reacting with nucleophilic groups such as hydroxyl and amine groups. The sulfonate ester group is highly reactive and can undergo various reactions, making it a versatile compound for use in laboratory experiments.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of CIIMB. However, it has been shown to have low toxicity and is relatively stable under normal laboratory conditions. It is not known to have any significant effects on living organisms, making it a safe compound for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
CIIMB has several advantages for use in laboratory experiments. It is a highly reactive compound that can undergo various reactions, making it useful in organic synthesis reactions. It is also relatively stable and has low toxicity, making it a safe compound for use in laboratory experiments. However, its high reactivity can also be a limitation, as it can react with other compounds in the laboratory, leading to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for the use of CIIMB in scientific research. One potential application is in the synthesis of sulfonate ester derivatives of carbohydrates, which have potential applications in drug design and development. Another potential application is in the development of new sulfonating agents for use in organic synthesis reactions. Additionally, further research is needed to understand the mechanism of action of CIIMB and its potential applications in other fields such as biochemistry and pharmacology.
Conclusion:
In conclusion, CIIMB is a versatile compound that has found various applications in scientific research. Its synthesis method is relatively straightforward, and it has low toxicity, making it a safe compound for use in laboratory experiments. Further research is needed to understand its mechanism of action and potential applications in other fields. As a sulfonating agent, CIIMB has potential applications in the synthesis of sulfonate ester derivatives of carbohydrates and in the development of new sulfonating agents for use in organic synthesis reactions.
Synthesemethoden
CIIMB can be synthesized through the reaction of 4-chloro-2-isopropyl-5-methylphenol with methanesulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with sodium methoxide to yield the final product. The synthesis method is relatively straightforward and yields a high purity product.
Eigenschaften
Molekularformel |
C17H19ClO4S |
|---|---|
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
(4-chloro-5-methyl-2-propan-2-ylphenyl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C17H19ClO4S/c1-11(2)15-10-16(18)12(3)9-17(15)22-23(19,20)14-7-5-13(21-4)6-8-14/h5-11H,1-4H3 |
InChI-Schlüssel |
VZAQPMBHNHAZOI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OS(=O)(=O)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OS(=O)(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



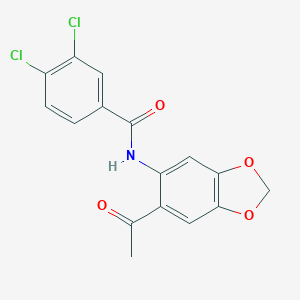
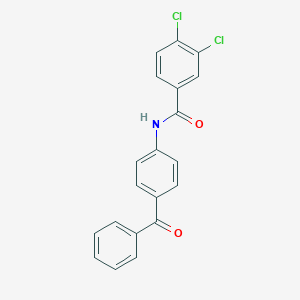
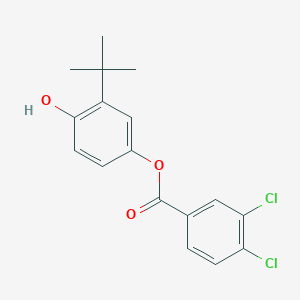
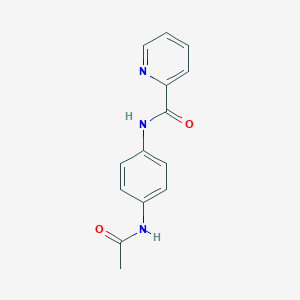
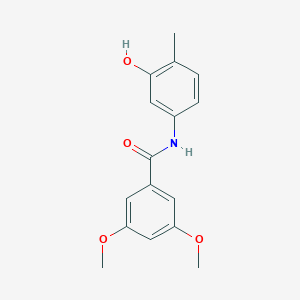

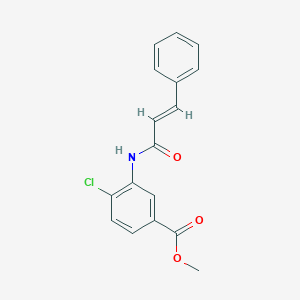
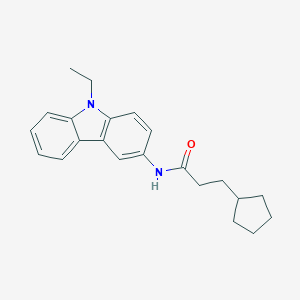
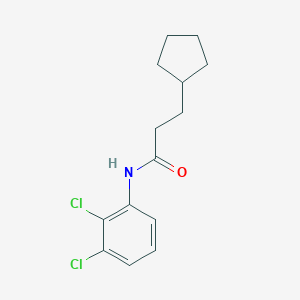
![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)
